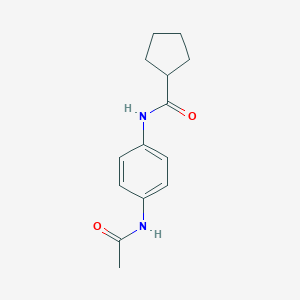
N-(4-acetamidophenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.3 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring attached to a carboxamide group and a phenyl ring substituted with an acetylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-acetylaminophenylamine to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts, solvents, and purification techniques to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the cyclopentane ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- can be compared with similar compounds such as:
Cyclopentanecarboxamide, N-(4-(aminophenyl)-): This compound lacks the acetyl group, which can significantly alter its chemical reactivity and biological activity.
Cyclohexanecarboxamide, N-(4-(acetylamino)phenyl)-: The substitution of the cyclopentane ring with a cyclohexane ring can affect the compound’s steric properties and interactions with molecular targets.
The uniqueness of Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)15-12-6-8-13(9-7-12)16-14(18)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,17)(H,16,18) |
Clave InChI |
FMIUBAFYPMIGKY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCC2 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-dibromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B311303.png)











